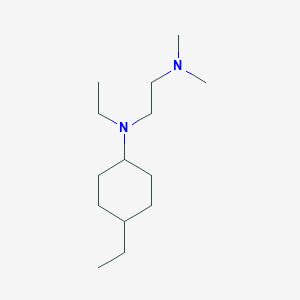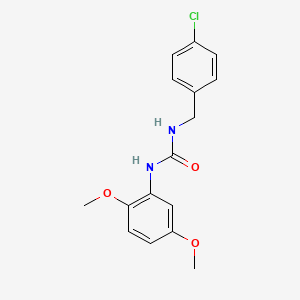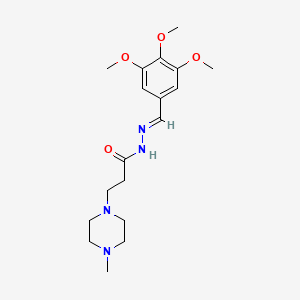
N-ethyl-N-(4-ethylcyclohexyl)-N',N'-dimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(4-ethylcyclohexyl)-N',N'-dimethyl-1,2-ethanediamine, commonly known as EEDQ, is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of chemical reactions, including peptide synthesis, protein modification, and cross-linking. EEDQ is a highly reactive compound that is capable of forming covalent bonds with a wide range of functional groups, making it an essential tool in many areas of research.
Mecanismo De Acción
The mechanism of action of EEDQ is based on its ability to form covalent bonds with functional groups on proteins and peptides. EEDQ reacts with amino groups, carboxylic acids, and hydroxyl groups, forming stable covalent bonds that link proteins and peptides together. This cross-linking can be used to stabilize protein complexes, identify binding partners, and create peptide mimetics.
Biochemical and physiological effects:
EEDQ has no known biochemical or physiological effects in vivo. It is a highly reactive compound that is rapidly metabolized and excreted from the body. In vitro, EEDQ is a potent cross-linking reagent that can modify the structure and function of proteins and peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of EEDQ is its versatility. It can be used to cross-link a wide range of functional groups, making it useful in many areas of research. EEDQ is also relatively easy to use and has a high degree of selectivity, allowing researchers to target specific functional groups.
One of the limitations of EEDQ is its reactivity. It is a highly reactive compound that can react with a wide range of functional groups, including those on unintended targets. This can lead to non-specific cross-linking and the formation of unwanted side products. Additionally, EEDQ is a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on EEDQ. One area of interest is the development of new cross-linking reagents that are more selective and less toxic than EEDQ. Another area of interest is the use of EEDQ in the study of protein-protein interactions in vivo. This would require the development of new methods for delivering EEDQ to specific tissues and cells. Finally, there is interest in the use of EEDQ in the development of new peptide mimetics and protein-based drugs. These applications would require a deeper understanding of the mechanism of action of EEDQ and its effects on protein structure and function.
Métodos De Síntesis
The synthesis of EEDQ is a complex process that involves several steps. The first step is the reaction of 4-ethylcyclohexanone with ethylamine to form N-ethyl-4-ethylcyclohexylamine. This intermediate is then reacted with dimethylamine and ethanedial to form EEDQ. The overall yield of this process is relatively low, but the purity of the final product is high.
Aplicaciones Científicas De Investigación
EEDQ is widely used in scientific research as a cross-linking reagent. It is particularly useful in the study of protein-protein interactions, where it can be used to stabilize protein complexes and identify binding partners. EEDQ is also used in peptide synthesis, where it can be used to selectively modify amino acid residues and create peptide mimetics.
Propiedades
IUPAC Name |
N'-ethyl-N'-(4-ethylcyclohexyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-5-13-7-9-14(10-8-13)16(6-2)12-11-15(3)4/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYADKVARFOJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(CC)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410907 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)

![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)
